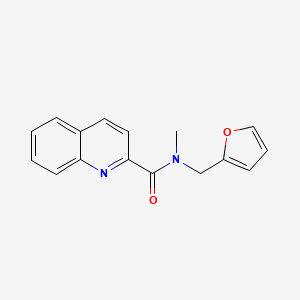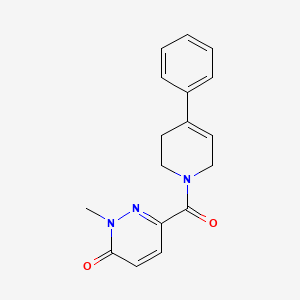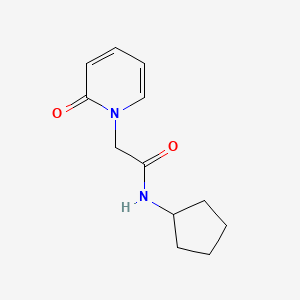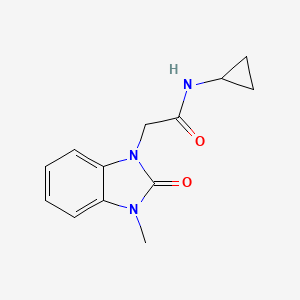
N-(furan-2-ylmethyl)-N-methylquinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-N-methylquinoline-2-carboxamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a derivative of quinoline and contains a furan ring, which makes it a unique molecule with specific properties.
Mechanism of Action
The exact mechanism of action of N-(furan-2-ylmethyl)-N-methylquinoline-2-carboxamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to activate certain transcription factors, such as nuclear factor-kappa B (NF-κB), which play a role in regulating the immune response.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-methylquinoline-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, it has been shown to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
N-(furan-2-ylmethyl)-N-methylquinoline-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which allows for the production of large quantities of the compound. It also has a well-defined chemical structure, which makes it easy to study its properties and interactions with other molecules. However, one limitation of N-(furan-2-ylmethyl)-N-methylquinoline-2-carboxamide is that it may have limited solubility in certain solvents, which can affect its bioavailability and activity.
Future Directions
There are several future directions for the study of N-(furan-2-ylmethyl)-N-methylquinoline-2-carboxamide. One direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its interactions with other molecules and its potential use as a drug delivery system. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis and formulation for therapeutic use.
Conclusion:
N-(furan-2-ylmethyl)-N-methylquinoline-2-carboxamide is a synthetic compound with potential therapeutic applications. Its unique chemical structure and properties make it a promising molecule for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and formulation for therapeutic use.
Synthesis Methods
The synthesis of N-(furan-2-ylmethyl)-N-methylquinoline-2-carboxamide involves the reaction of 2-aminobenzamide with furan-2-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, which results in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
N-(furan-2-ylmethyl)-N-methylquinoline-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-methylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18(11-13-6-4-10-20-13)16(19)15-9-8-12-5-2-3-7-14(12)17-15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCAFPAUTZOFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-methylquinoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7472055.png)











![1-[5-(2,3-Dihydroindole-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7472140.png)